REACTION_CXSMILES
|
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C([O-])([O-])=O.[Na+].[Na+].N([O-])=O.[Na+].Cl.[OH-].[Na+].[CH3:25][C:26]1[C:31]([CH3:32])=[CH:30][CH:29]=[C:28]([CH3:33])[C:27]=1[OH:34].[O-]S(S([O-])=O)=O.[Na+].[Na+]>O.C(OCC)(=O)C>[NH2:9][C:30]1[CH:29]=[C:28]([CH3:33])[C:27]([OH:34])=[C:26]([CH3:25])[C:31]=1[CH3:32] |f:1.2.3,4.5,7.8,10.11.12|
|
Name
|
diazonium salt hydrochloric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.13 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
28.2 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
14.96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
Name
|
|
Quantity
|
68 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 15° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
The latter addition
|
Type
|
CUSTOM
|
Details
|
A separate 500 milliliter three-necked flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
Meanwhile a third flask (1 L) equipped with an internal thermometer, nitrogen inlet, condenser, addition funnel and mechanical stirrer
|
Type
|
ADDITION
|
Details
|
above was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 52° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
ADDITION
|
Details
|
was added in three equal portions (9.4 grams each) at 5 minute intervals
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 80° C. under nitrogen for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a yellow solid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=C(C(=C1)C)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |